molecular formula C15H15FN4O3S B10954011 N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B10954011
M. Wt: 350.4 g/mol
InChI Key: MYOPTHPMXSKVKT-UHFFFAOYSA-N
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Description

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a fluorobenzyl group, a pyrazolyl group, and an isoxazolesulfonamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers explore its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15FN4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H15FN4O3S/c1-10-15(11(2)23-18-10)24(21,22)19-14-7-17-20(9-14)8-12-4-3-5-13(16)6-12/h3-7,9,19H,8H2,1-2H3

InChI Key

MYOPTHPMXSKVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)F

Origin of Product

United States

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